molecular formula C18H21ClO3 B5229382 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene CAS No. 6435-96-7

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene

Cat. No.: B5229382
CAS No.: 6435-96-7
M. Wt: 320.8 g/mol
InChI Key: MJEJSXVBABWPMU-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene is an organic compound with a complex structure that includes a chlorinated benzene ring, ethoxyphenoxy groups, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to form the desired product .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For example, as a potential SERM, it may bind to estrogen receptors and modulate their activity, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-14-13-15(9-10-16(14)19)21-11-12-22-18-8-6-5-7-17(18)20-4-2/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEJSXVBABWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=CC=CC=C2OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367709
Record name 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6435-96-7
Record name 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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